Selective Inhibition of CaMdr1p but Not CaCdr1p Nile Red Efflux — A Direct Head-to-Head Demonstration of Pump Specificity
CaMdr1p-IN-1 (Compound A) selectively inhibits glucose-dependent Nile Red efflux mediated by the MFS transporter CaMdr1p with complete inhibition (fluorescence >90% of initial value) at concentrations ≥2.5 μM, while showing no inhibition of the ABC transporter CaCdr1p at concentrations up to 10 μM . This pump-class selectivity was demonstrated in the same S. cerevisiae heterologous expression system using both AD/CaMDR1 and AD/CaCDR1 strains under identical assay conditions (SD pH 6.8, 7.5 μM Nile Red loading) . By contrast, the closely related squarile analog Compound B was identified as a substrate of both CaCdr1p and CaCdr2p, not merely an inhibitor, indicating a fundamentally different transporter interaction profile . Broader in-class comparators such as organotellurium Compounds 1–4 inhibit both Cdr1p (ABC) and Mdr1p (MFS) pumps non-selectively, while chalcones 4, 10, 12, and 18 show dual Mdr1p/Cdr1p sensitization and moderate-to-high Nile Red accumulation with distinct behaviors towards the two transporters .
| Evidence Dimension | Mdr1p vs Cdr1p selectivity: Nile Red efflux inhibition |
|---|---|
| Target Compound Data | Complete inhibition of CaMdr1p-mediated Nile Red efflux at ≥2.5 μM (fluorescence retained >90% of initial); no inhibition of CaCdr1p-mediated efflux at 10 μM |
| Comparator Or Baseline | Compound B: substrate of CaCdr1p and CaCdr2p. Organotellurium Compounds 1–4: dual Cdr1p/Mdr1p inhibitors. Chalcones 12/18: dual Mdr1p/Cdr1p sensitizers with differential transporter behaviors. |
| Quantified Difference | CaMdr1p-IN-1 shows >4-fold selectivity window for CaMdr1p over CaCdr1p (complete Mdr1p inhibition at 2.5 μM vs no Cdr1p inhibition at 10 μM). Compound B and most other in-class agents lack this transporter class selectivity. |
| Conditions | S. cerevisiae AD/CaMDR1 and AD/CaCDR1 strains; SD medium pH 6.8; Nile Red (7.5 μM) loading; glucose-dependent efflux monitored by fluorescence; triplicate 96-well plate assay. |
Why This Matters
Pump-class selectivity enables unambiguous dissection of Mdr1p-specific versus Cdr1p-mediated resistance mechanisms in clinical isolates, a capability not achievable with dual inhibitors or pump-substrate analogs, directly impacting experimental design decisions when ordering Mdr1p research tools.
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